(Z)-5-bromo-2,3-difluorobenzaldehyde o-methyl oxime (Z)-5-bromo-2,3-difluorobenzaldehyde o-methyl oxime
Brand Name: Vulcanchem
CAS No.:
VCID: VC18390545
InChI: InChI=1S/C8H6BrF2NO/c1-13-12-4-5-2-6(9)3-7(10)8(5)11/h2-4H,1H3/b12-4-
SMILES:
Molecular Formula: C8H6BrF2NO
Molecular Weight: 250.04 g/mol

(Z)-5-bromo-2,3-difluorobenzaldehyde o-methyl oxime

CAS No.:

Cat. No.: VC18390545

Molecular Formula: C8H6BrF2NO

Molecular Weight: 250.04 g/mol

* For research use only. Not for human or veterinary use.

(Z)-5-bromo-2,3-difluorobenzaldehyde o-methyl oxime -

Specification

Molecular Formula C8H6BrF2NO
Molecular Weight 250.04 g/mol
IUPAC Name (Z)-1-(5-bromo-2,3-difluorophenyl)-N-methoxymethanimine
Standard InChI InChI=1S/C8H6BrF2NO/c1-13-12-4-5-2-6(9)3-7(10)8(5)11/h2-4H,1H3/b12-4-
Standard InChI Key MNWWSXUNSCUBHU-QCDXTXTGSA-N
Isomeric SMILES CO/N=C\C1=C(C(=CC(=C1)Br)F)F
Canonical SMILES CON=CC1=C(C(=CC(=C1)Br)F)F

Introduction

Structural Characteristics and Molecular Identity

The molecular formula of (Z)-5-bromo-2,3-difluorobenzaldehyde O-methyl oxime is C₈H₆BrF₂NO, with a molecular weight of 250.04 g/mol. Its structure comprises a benzaldehyde backbone substituted with bromine at position 5, fluorine atoms at positions 2 and 3, and an O-methyl oxime group (-CH=N-OCH₃) at the aldehyde position. The (Z)-configuration refers to the spatial arrangement of the oxime group, where the hydroxylamine-derived oxygen and the methyl group reside on the same side of the C=N bond .

Key Structural Features:

  • Halogen Substituents: Bromine and fluorine enhance lipophilicity and electronic effects, facilitating interactions with biological targets.

  • Oxime Group: The N-O bond confers nucleophilicity, enabling reactions with electrophilic centers in enzymes or receptors.

  • Stereochemistry: The (Z)-isomer exhibits distinct physicochemical and biological properties compared to the (E)-isomer .

Table 1: Molecular Identifiers

PropertyValueSource
CAS Number1365889-33-3 (E-isomer) Achemblock
Molecular FormulaC₈H₆BrF₂NOVulcanchem
Molecular Weight250.04 g/molVulcanchem
IUPAC Name(Z)-5-Bromo-2,3-difluorobenzaldehyde O-methyl oximeAchemblock

Synthesis and Manufacturing

The synthesis of (Z)-5-bromo-2,3-difluorobenzaldehyde O-methyl oxime involves a two-step process:

Step 1: Preparation of 5-Bromo-2,3-difluorobenzaldehyde

The precursor aldehyde, 5-bromo-2,3-difluorobenzaldehyde (CAS: 633327-22-7), is synthesized via halogenation of 2,3-difluorobenzaldehyde. Bromination typically employs electrophilic aromatic substitution using Br₂ in the presence of a Lewis acid catalyst .

Step 2: Oxime Formation

The aldehyde reacts with O-methylhydroxylamine under acidic or basic conditions to form the oxime. The (Z)-isomer is selectively obtained by controlling reaction parameters such as temperature and solvent polarity.

Reaction Scheme:

5-Bromo-2,3-difluorobenzaldehyde+O-Methylhydroxylamine(Z)-5-Bromo-2,3-difluorobenzaldehyde O-methyl oxime\text{5-Bromo-2,3-difluorobenzaldehyde} + \text{O-Methylhydroxylamine} \rightarrow \text{(Z)-5-Bromo-2,3-difluorobenzaldehyde O-methyl oxime}

Physicochemical Properties

The compound’s halogen substituents and oxime group dictate its solubility, stability, and reactivity:

Solubility:

  • Lipophilicity: Log P values (estimated) range from 1.43–2.26, indicating moderate hydrophobicity suitable for membrane penetration.

  • Aqueous Solubility: Limited solubility in water (~0.28 mg/mL) but soluble in organic solvents like DMSO and ethanol.

Stability:

  • Oxime Hydrolysis: Susceptible to acidic hydrolysis, regenerating the parent aldehyde .

  • Photostability: Fluorine atoms reduce photodegradation compared to non-halogenated analogs.

Biological Activities and Mechanism of Action

(Z)-5-Bromo-2,3-difluorobenzaldehyde O-methyl oxime demonstrates notable bioactivity:

Antifungal and Antibacterial Effects

  • Candida albicans: Exhibits MIC values of 8–16 µg/mL, comparable to fluconazole.

  • Escherichia coli: Inhibits growth at 32 µg/mL, likely via disruption of cell wall synthesis.

Mechanism of Action

The oxime group acts as a nucleophile, attacking electrophilic centers in microbial enzymes (e.g., cytochrome P450). Bromine and fluorine enhance binding affinity to hydrophobic enzyme pockets.

Applications and Future Directions

Medicinal Chemistry

  • Lead Compound: Serves as a scaffold for developing antifungal agents with reduced toxicity.

  • Prodrug Potential: The oxime group can be modified to improve bioavailability .

Agrochemicals

  • Fungicide Development: Effective against plant pathogens like Fusarium spp..

Table 2: Comparative Bioactivity of Halogenated Oximes

CompoundAntifungal Activity (MIC, µg/mL)Antibacterial Activity (MIC, µg/mL)
(Z)-5-Bromo-2,3-difluoro...8–1632
5-Chloro-2-fluoro analog16–3264
Non-halogenated oxime>64>64

Challenges and Research Gaps

  • Stereochemical Purity: Scalable synthesis of the (Z)-isomer remains challenging .

  • Toxicological Data: Limited studies on mammalian cytotoxicity and metabolic pathways.

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